4-Methylphenyl 3-chlorobenzoate

Description

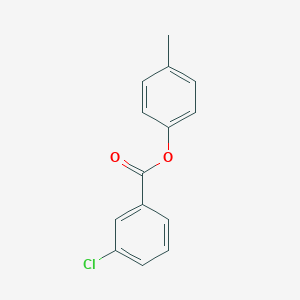

4-Methylphenyl 3-chlorobenzoate is an aromatic ester derivative composed of a 3-chlorobenzoic acid moiety esterified with a 4-methylphenol group. Structurally, it features a chlorine substituent at the meta-position of the benzoate ring and a methyl group at the para-position of the phenyl ring (Figure 1). This compound is of interest in organic synthesis, pharmaceuticals, and environmental chemistry due to its halogenated and substituted aromatic properties.

Properties

CAS No. |

6280-49-5 |

|---|---|

Molecular Formula |

C14H11ClO2 |

Molecular Weight |

246.69 g/mol |

IUPAC Name |

(4-methylphenyl) 3-chlorobenzoate |

InChI |

InChI=1S/C14H11ClO2/c1-10-5-7-13(8-6-10)17-14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 |

InChI Key |

GQGKQVFTYSXOPH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Canonical SMILES |

CC1=CC=C(C=C1)OC(=O)C2=CC(=CC=C2)Cl |

Other CAS No. |

6280-49-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs include other substituted benzoates and chlorinated aromatic esters. The table below highlights differences in substituent positions and molecular properties:

†[3-(4-chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate

Key Observations :

- Substituent Position : The position of chlorine (3- vs. 4-) significantly impacts enzymatic recognition. For example, 3-chlorobenzoate derivatives are metabolized via 3-chlorocatechol intermediates in Rhodococcus opacus 1CP, while 4-chlorobenzoates follow the 4-chlorocatechol pathway .

- Enzyme Specificity: Benzoate 1,2-dioxygenases exhibit substrate specificity; 3-chlorobenzoate 1,2-dioxygenase (3CBDO) in R. opacus 1CP shows distinct activity compared to non-halogenated benzoate dioxygenases .

Degradation Pathways and Environmental Persistence

- This compound: Likely degraded via the 3-chlorocatechol pathway in Actinobacteria (e.g., R. opacus 1CP), which cleaves the aromatic ring ortho to the chlorine substituent. This pathway involves chloromuconate cycloisomerase and dienelactone hydrolase but lacks clcF (chloromuconolactone dehalogenase), leading to partial mineralization .

- Methyl 3-Chlorobenzoate : Degraded similarly but with faster kinetics due to smaller steric hindrance from the methyl ester group. Pseudomonas putida PRS2000 shows repressed degradation in the presence of succinate or citrate, indicating catabolite repression .

- 4-Chlorophenyl Derivatives: These often require distinct pathways (e.g., 4-chlorocatechol meta-cleavage) and are less efficiently degraded by Actinobacteria .

Research Findings and Implications

- Bioremediation Potential: Actinobacteria like R. opacus 1CP are promising for degrading 3-chlorobenzoate derivatives due to their stable mega-plasmids encoding degradation genes .

- Pharmaceutical Relevance: Derivatives with trifluoromethyl groups (e.g., the chromenone analog) show enhanced bioactivity but pose challenges for environmental clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.